4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular weight of “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is 233.35 g/mol . The InChI code for this compound is 1S/C15H23NO/c1-2-14-5-3-4-6-15 (14)17-12-9-13-7-10-16-11-8-13/h3-6,13,16H,2,7-12H2,1H3
.
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions involve catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 233.35 g/mol, XLogP3 of 3.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 5 . The exact mass is 233.177964357 g/mol .
Scientific Research Applications
Pharmacology: Drug Synthesis and Development
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a crucial synthetic fragment in drug design. Piperidine structures are found in over twenty classes of pharmaceuticals, including alkaloids . This compound’s versatility in synthesis allows for the development of various pharmacologically active derivatives. Its applications include:
- Synthesis of Spiropiperidines : These compounds have potential as therapeutic agents due to their complex molecular architecture .
- Development of Piperidinones : A subclass of piperidine derivatives with significant pharmacological properties .
Chemistry: Green Synthesis
In the field of chemistry, particularly green chemistry, this compound is used in:
- One-Pot Synthesis : It serves as a precursor in one-pot synthesis methods that are more environmentally friendly, utilizing deep eutectic solvent media for the creation of piperidine derivatives .
Biology: Anticancer Research
Biologically, piperidine derivatives have shown promise in anticancer research. They are involved in:
- Anticancer Drug Research : Piperidine structures are studied for their potential to act as clinical agents against various cancers when used alone or in combination with other drugs .
Materials Science: Solvent and Reagent
In materials science, this compound’s applications extend to:
- Solvent Use : Its properties make it suitable for use as a solvent in the synthesis of materials .
- Reagent in Synthesis : It can act as a reagent in the synthesis of complex organic molecules .
Environmental Science: Pollution Reduction
The compound’s role in environmental science includes:
- Reduction of Hazardous Substances : Its use in green synthesis contributes to the reduction of hazardous substances in the environment .
Medicinal Chemistry: Therapeutic Agent Synthesis
Lastly, in medicinal chemistry, it is used for:
Mechanism of Action
While the specific mechanism of action for “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is not mentioned in the search results, piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry . The compound “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, also known as AR-12416 or Istaroxime, has recently attracted attention as a potential treatment for heart failure. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-5-3-4-6-15(14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSLZLYEDXTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219981-45-9 | |
Record name | Piperidine, 4-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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